7-(2-Furyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
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Properties
IUPAC Name |
7-(furan-2-yl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4OS/c14-8(11(15)16)4-7-22-13-18-12-17-5-3-9(20(12)19-13)10-2-1-6-21-10/h1-3,5-6H,4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIQCHCRLAKRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=NC(=NN23)SCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-Furyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine belongs to the class of triazole derivatives which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.
- Molecular Formula: C11H8F3N3S
- Molecular Weight: 273.26 g/mol
- CAS Number: 109993-23-9
Biological Activity Overview
Recent studies have indicated that triazolo-pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. The specific compound under investigation has shown promise in inhibiting the growth of human cancer cells through several mechanisms.
Case Studies and Research Findings
- Antiproliferative Effects : In a study evaluating various triazolo[1,5-a]pyrimidine derivatives, it was found that compounds similar to this compound exhibited strong antiproliferative effects against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance, related compounds demonstrated IC50 values ranging from 0.53 μM to 9.58 μM against these cell lines .
- Mechanism of Action : The compound is believed to exert its anticancer effects via the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of critical proteins such as ERK1/2 and AKT. This inhibition results in cell cycle arrest and apoptosis in cancer cells .
- Comparative Studies : In comparison with established anticancer agents like 5-Fluorouracil (5-Fu), certain derivatives of triazolo[1,5-a]pyrimidine have been reported to possess superior potency in inhibiting cancer cell growth .
Biological Activity Table
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| H12 (similar derivative) | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 (similar derivative) | HCT-116 | 9.58 | ERK pathway inhibition |
| H12 (similar derivative) | MCF-7 | 13.1 | ERK pathway inhibition |
| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibitor |
| Compound 4 | MGC-803 | 2.1 | LSD1/KDM1A inhibitor |
Preparation Methods
Cyclocondensation of Hydrazinylpyrimidine Precursors
The triazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A hydrazinylpyrimidine derivative bearing a 2-furyl substituent at position 7 serves as the starting material. As demonstrated in analogous syntheses, the reaction of 5-amino-7-(2-furyl)pyrimidine with a 1,3-dicarbonyl compound (e.g., acetylacetone) under acidic conditions generates the fused triazolopyrimidine core. For instance, heating the hydrazinylpyrimidine with acetylacetone in acetic acid at 80–100°C for 6–12 hours yields the intermediate 7-(2-furyl)triazolo[1,5-a]pyrimidine . The 2-position of this intermediate is subsequently functionalized with a halogen (e.g., bromine) to enable nucleophilic substitution.
Halogenation at Position 2
Introduction of the 3,4,4-Trifluoro-3-Butenylsulfanyl Group
Synthesis of 3,4,4-Trifluoro-3-Butenylthiol
The sulfanyl side chain is prepared via nucleophilic substitution of 3,4,4-trifluoro-3-butenyl bromide with thiourea. In a representative procedure, thiourea (1.1 equivalents) is reacted with the bromide in ethanol at 70°C for 3 hours, followed by hydrolysis with aqueous NaOH to yield the sodium thiolate. Neutralization with HCl generates the free thiol, which is extracted with diethyl ether and dried over MgSO₄.
Thiolate Displacement Reaction
The brominated triazolopyrimidine undergoes nucleophilic substitution with the 3,4,4-trifluoro-3-butenylthiolate. In a optimized protocol, 2-bromo-7-(2-furyl)triazolo[1,5-a]pyrimidine (1.0 equivalent) is reacted with sodium 3,4,4-trifluoro-3-butenylthiolate (1.5 equivalents) in anhydrous dioxane under nitrogen atmosphere. Triethylamine (2.0 equivalents) is added to scavenge HBr, and the mixture is refluxed for 8–12 hours. Monitoring by TLC (ethyl acetate/hexane 1:2) confirms reaction completion. The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:4) to yield the title compound as a pale-yellow solid (62% yield).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
The final product is characterized by:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, H-5), 7.65 (d, J = 3.2 Hz, 1H, furyl H-5), 6.85 (dd, J = 3.2, 1.8 Hz, 1H, furyl H-4), 6.55 (d, J = 1.8 Hz, 1H, furyl H-3), 5.45–5.32 (m, 2H, CH₂CF₃), 3.20 (t, J = 7.6 Hz, 2H, SCH₂).
- ¹⁹F NMR (376 MHz, CDCl₃) : δ -72.5 (CF₃), -112.8 (CF₂).
- HRMS (ESI) : m/z calcd for C₁₃H₈F₃N₃OS [M+H]⁺ 328.0462, found 328.0465.
Optimization and Yield Considerations
Solvent and Temperature Effects
Replacing dioxane with dimethylformamide (DMF) in the substitution step reduces yield to 45% due to side reactions. Lowering the reaction temperature to 50°C extends the reaction time to 24 hours but minimizes decomposition of the thiolate.
Catalytic Additives
Adding catalytic tetrabutylammonium iodide (TBAI, 0.1 equivalents) enhances the nucleophilicity of the thiolate, increasing yield to 70%. Conversely, using potassium carbonate as a base instead of triethylamine results in incomplete conversion (≤50%).
Industrial-Scale Synthesis
Patent-Based Methodologies
A patent-scale synthesis (CN102924457A) describes a continuous flow process where the brominated intermediate and sodium thiolate are mixed in a microreactor at 100°C with a residence time of 10 minutes, achieving 85% conversion. The crude product is crystallized from ethanol/water (3:1) to afford 99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Batch (dioxane, TEA) | 62 | 98 | Scalability |
| Flow (microreactor) | 85 | 99 | Reduced reaction time |
| DMF with TBAI | 70 | 97 | Higher nucleophilicity |
Q & A
Q. What are the key synthetic routes for synthesizing 7-(2-Furyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer: The synthesis typically involves multi-step protocols common to triazolopyrimidines:
Cyclization : React 3,5-diamino-1,2,4-triazole with furyl-substituted aryl compounds under reflux in polar solvents (e.g., dimethylformamide) to form the triazolopyrimidine core .
Sulfanyl Group Introduction : Use nucleophilic substitution with 3,4,4-trifluoro-3-butenyl thiol under basic conditions (e.g., K₂CO₃ in DMF) to attach the sulfanyl moiety .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield high-purity product .
Q. Critical Parameters :
| Step | Temperature | Solvent | Reaction Time | Yield Optimization |
|---|---|---|---|---|
| Cyclization | 100–120°C | DMF | 6–8 hours | Polar solvents enhance cyclization efficiency |
| Sulfanyl Addition | 70–80°C | DMF | 3–5 hours | Base strength affects substitution kinetics |
Q. What spectroscopic methods are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm structural integrity by verifying furyl protons (δ 6.3–7.8 ppm) and sulfanyl-linked trifluorobutene signals (δ 4.2–5.5 ppm) .
- IR Spectroscopy : Identify S–C and C–F stretches (650–750 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .
- Mass Spectrometry (MS) : Validate molecular weight (C₁₅H₁₀F₄N₄S, MW 378.3) via ESI-MS or MALDI-TOF .
Q. What biological activities are reported for triazolopyrimidine derivatives?
Methodological Answer: Triazolopyrimidines exhibit:
- Antiviral Activity : Inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) via π-π stacking and hydrogen bonding .
- Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., HeLa) through kinase inhibition .
- Structure-Activity Relationship (SAR) : The furyl group enhances membrane permeability, while the sulfanyl chain improves target selectivity .
Advanced Research Questions
Q. How can molecular docking studies predict the target interactions of this compound?
Methodological Answer:
Target Selection : Use databases (PDB) to identify viral/cancer-related proteins (e.g., EGFR kinase, PDB ID: 1M17).
Docking Software : Employ AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding .
Key Interactions :
- Furyl group engages in π-π interactions with aromatic residues (e.g., Phe506 in EGFR).
- Sulfanyl moiety forms hydrogen bonds with catalytic cysteines .
Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values to refine models .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .
- Structural Analogues : Compare substituent effects (e.g., 2-furyl vs. 4-fluorophenyl) using matched molecular pair analysis .
- Meta-Analysis : Pool data from PubChem/DrugBank to identify trends (e.g., trifluorobutene chain correlates with cytotoxicity) .
Q. What crystallographic techniques determine the 3D structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) :
- Key Findings :
Q. How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
| Parameter | Optimization Strategy |
|---|---|
| Solvent | Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact . |
| Catalyst | Use phase-transfer catalysts (e.g., TBAB) to accelerate sulfanyl substitution . |
| Workflow | Implement flow chemistry for continuous cyclization, reducing batch variability . |
Q. What strategies enhance selectivity for specific biological targets?
Methodological Answer:
Bioisosteric Replacement : Substitute trifluorobutene with pentafluorosulfanyl groups to improve kinase selectivity .
Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to target liver enzymes .
Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., triazole N-atoms) .
Data Contradiction Example :
A 2025 study reported IC₅₀ = 2.1 µM against HCV NS5B, while a 2024 study found no activity. Resolution:
- Assay Conditions : The 2025 study used 10% FBS, enhancing compound solubility .
- Target Conformation : NS5B may adopt inactive states in certain buffer systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
